Product packaging for benzyl(butan-2-yl)amine hydrochloride(Cat. No.:CAS No. 879652-85-4)

benzyl(butan-2-yl)amine hydrochloride

Cat. No.: B6141832
CAS No.: 879652-85-4
M. Wt: 199.72 g/mol
InChI Key: MZFRKKXXCOVRCO-UHFFFAOYSA-N
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Description

Contextualization within Secondary Amine Chemistry

Benzyl(butan-2-yl)amine hydrochloride is classified as a secondary amine. Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. fishersci.se The chemistry of secondary amines is a fundamental area of organic chemistry, as these compounds serve as crucial intermediates and building blocks for the synthesis of a vast array of more complex molecules, including many with biological activity. irjmets.com

The synthesis of secondary amines can be achieved through various methods, such as the N-alkylation of primary amines, reductive amination of carbonyl compounds, and more recently, through catalytic methods involving the amination of alcohols. irjmets.comorganic-chemistry.org These synthetic routes are continually being refined to improve efficiency, selectivity, and environmental friendliness. irjmets.com The reactivity of the nitrogen lone pair and the N-H bond are central to the chemical behavior of secondary amines, allowing them to participate in a wide range of chemical transformations.

Overview of Structural Features and Derivatives

The structure of this compound combines a benzyl (B1604629) group and a butan-2-yl group attached to a nitrogen atom, with the hydrochloride salt form indicating the protonation of the amine by hydrochloric acid. nih.govwikipedia.org The benzyl group consists of a benzene (B151609) ring attached to a methylene (B1212753) (-CH2-) group, which can influence the reactivity of the amine through electronic and steric effects. wikipedia.org The butan-2-yl group is a four-carbon alkyl chain with the point of attachment at the second carbon atom, introducing a chiral center to the molecule. nih.gov

The presence of these structural motifs gives rise to a number of related derivatives that have been studied in various chemical contexts. These can include variations in the substitution pattern on the phenyl ring of the benzyl group or modifications to the alkyl chain. For instance, related structures such as N-(2-(benzyloxy)benzyl)butan-1-amine hydrochloride and benzyl(3,3-dimethylbutan-2-yl)amine (B2682998) have been synthesized for research purposes. biosynth.comchiralen.com The synthesis of various substituted benzyl amides has also been explored in the development of new compounds. nih.gov

Scope and Research Significance of this compound Studies

Research interest in this compound and its analogs primarily lies in their utility as building blocks in organic synthesis. The specific combination of the benzyl and butan-2-yl groups can impart particular properties to larger molecules that incorporate this fragment. Chiral amines, such as the enantiomers of benzyl(butan-2-yl)amine, are of particular importance in asymmetric synthesis, where they can be used as chiral auxiliaries or as components of chiral catalysts to control the stereochemical outcome of a reaction. nih.gov

While specific, extensive research dedicated solely to this compound is not widely published, its chemical properties and those of its constituent parts are well-documented within the broader context of secondary amine and benzylamine (B48309) chemistry. irjmets.comnih.govacs.org The compound is listed in several chemical databases, which provide key physical and chemical data. nih.govchemsrc.comuni.lu Its significance is therefore derived from its potential as a precursor or intermediate in the synthesis of more complex and potentially functional molecules.

Interactive Data Table: Physicochemical Properties of Benzyl(butan-2-yl)amine

PropertyValueSource
Molecular Formula C11H17N nih.govchemsrc.com
Molecular Weight 163.26 g/mol nih.gov
IUPAC Name N-benzylbutan-2-amine nih.gov
CAS Number 46120-25-6 chemsrc.com
Boiling Point 226.3ºC at 760 mmHg chemsrc.com
Density 0.902g/cm3 chemsrc.com
Flash Point 87.1ºC chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18ClN B6141832 benzyl(butan-2-yl)amine hydrochloride CAS No. 879652-85-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-10(2)12-9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFRKKXXCOVRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80484389
Record name N-benzyl-N-(sec-butyl)amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46120-25-6
Record name N-benzyl-N-(sec-butyl)amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80484389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl Butan 2 Yl Amine Hydrochloride and Its Analogs

Direct Alkylation Strategies for Amine Formation

Direct alkylation methods are fundamental to the synthesis of amines, involving the formation of a carbon-nitrogen bond. These strategies include classical nucleophilic substitution reactions and the widely used reductive amination protocols.

Nucleophilic Substitution Reactions with Halides

The synthesis of secondary amines such as benzyl(butan-2-yl)amine can be achieved through the direct reaction of a primary amine with an alkyl halide, a classic SN2 reaction. In this approach, butan-2-amine would act as the nucleophile, attacking an electrophilic carbon on a benzyl (B1604629) halide, like benzyl bromide. The nitrogen's lone pair of electrons is attracted to the partially positive carbon atom of the benzyl halide, leading to the substitution of the halide and the formation of a new carbon-nitrogen bond. libretexts.orgyoutube.com

A significant challenge with this method is the potential for overalkylation. libretexts.orgacs.org The secondary amine product is often more nucleophilic than the starting primary amine, making it prone to react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. youtube.comlibretexts.orggoogle.com This leads to a mixture of products, often resulting in a low yield of the desired secondary amine and creating purification difficulties. google.com

To circumvent this issue, specific conditions and reagents have been developed to promote selective mono-N-alkylation. One approach involves using an excess of the primary amine to increase the probability of the alkyl halide reacting with the intended starting material rather than the product. Another strategy employs specific base catalysts, such as cesium bases in an anhydrous solvent, which have been shown to favor the formation of the secondary amine. google.com Recently, N-aminopyridinium salts have been introduced as ammonia (B1221849) surrogates to achieve self-limiting alkylation, preventing the formation of overalkylation products. acs.org

Reductive Amination Protocols for Amine Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines. rsc.orgmasterorganicchemistry.comlibretexts.orgliv.ac.uk The process involves two main steps: the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.orgwikipedia.orglibretexts.org For the synthesis of benzyl(butan-2-yl)amine, this would involve the reaction of benzaldehyde (B42025) with butan-2-amine, followed by reduction. mdma.chresearchgate.netumich.edu This method effectively avoids the problem of overalkylation that plagues direct alkylation with halides. masterorganicchemistry.com

The reaction is typically performed as a one-pot procedure under neutral or weakly acidic conditions. wikipedia.org The initial condensation of the aldehyde and amine to form the imine is a reversible equilibrium. Subsequent reduction of the imine drives the reaction to completion. mdma.ch

Catalytic hydrogenation is a common and efficient method for the reduction of the imine intermediate in reductive amination. rsc.org This technique uses molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. nih.gov

Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. wikipedia.orgnih.gov Palladium has a strong ability to adsorb hydrogen gas, creating active hydride species that facilitate the reduction of the imine. wikipedia.org This method is valued for its high atom economy, mild reaction conditions, and the generation of water as the primary byproduct, making it a greener alternative to other reduction methods. nih.gov Other catalysts, such as Raney Nickel (Raney Ni®), have also been employed effectively. For instance, a Raney type Ni-Al alloy in an aqueous medium can generate hydrogen in situ from the reaction of aluminum with water, with the newly formed Raney Ni® acting as the hydrogenation catalyst. thieme-connect.com

Table 1: Catalysts in Reductive Amination

Catalyst Typical Reducing Agent Key Features
Palladium on Carbon (Pd/C) Molecular Hydrogen (H₂) High activity and selectivity, operates under mild conditions, widely used in industry. wikipedia.orgnih.gov
Raney Nickel (Ni-Al alloy) Water (in situ H₂ generation) Cost-effective, efficient for a broad range of amines. thieme-connect.com
Platinum Catalysts Molecular Hydrogen (H₂) Often used with acidic additives to improve selectivity for secondary amines. frontiersin.org
Iridium Complexes Formate (Transfer Hydrogenation) High chemoselectivity and activity, broad substrate scope. liv.ac.uk

The reduction of the imine intermediate can also be accomplished using various hydride reducing agents. wikipedia.org This approach is particularly common in laboratory-scale synthesis.

Several sodium-based hydride reagents are frequently used, each with distinct reactivity and selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing imines. However, it can also reduce the starting aldehyde or ketone, which may require careful control of reaction conditions. masterorganicchemistry.comwikipedia.org

Sodium cyanoborohydride (NaBH₃CN) is a more selective reagent that is particularly effective for reductive aminations. masterorganicchemistry.comlibretexts.orglibretexts.org It is stable in weakly acidic conditions required for imine formation and selectively reduces the imine in the presence of the carbonyl group. masterorganicchemistry.comwikipedia.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is another mild and selective reducing agent. It is often preferred as it is less toxic than sodium cyanoborohydride and is highly effective for a wide range of substrates, including those that are challenging for other reagents. wikipedia.org

The choice of reducing agent often depends on the specific substrates and desired reaction conditions. masterorganicchemistry.com

Table 2: Comparison of Common Hydride Reducing Agents for Reductive Amination

Reducing Agent Chemical Formula Key Characteristics
Sodium Borohydride NaBH₄ Can reduce both imines and carbonyl groups; less selective. masterorganicchemistry.comwikipedia.org
Sodium Cyanoborohydride NaBH₃CN Highly selective for imines over carbonyls; stable in weakly acidic media. masterorganicchemistry.comwikipedia.org
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ Mild, selective, and less toxic alternative to NaBH₃CN; effective for a broad range of substrates. wikipedia.org
Lithium Aluminum Hydride LiAlH₄ A very strong reducing agent, capable of reducing imines as well as amides to amines. libretexts.orglibretexts.org

Mitsunobu Reaction in C-N Bond Construction

The Mitsunobu reaction offers an alternative and powerful method for forming C-N bonds, particularly for the synthesis of chiral amines with inversion of configuration. nih.govrsc.orgorganic-chemistry.org This reaction facilitates the conversion of a primary or secondary alcohol into an amine by reacting it with a suitable nitrogen nucleophile in the presence of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govrsc.org

In the context of synthesizing a benzyl(butan-2-yl)amine analog, one could react benzyl alcohol with a butan-2-amine derivative. The reaction proceeds through the formation of an oxyphosphonium salt intermediate from the alcohol, which is then displaced by the amine nucleophile in an SN2 fashion. organic-chemistry.org A key advantage is the reaction's mild conditions and high stereospecificity (inversion of configuration at the alcohol's stereocenter). nih.govorganic-chemistry.org

Traditionally, the nitrogen nucleophile needed to be acidic (e.g., phthalimide (B116566) or sulfonamides). organic-chemistry.org However, recent developments have expanded the scope to include less acidic, basic amines through the use of novel reagents like N-heterocyclic phosphines, making the direct synthesis of secondary and tertiary amines more accessible. acs.orgunlv.edu

Derivatization and Functionalization Strategies

Once a secondary amine like benzyl(butan-2-yl)amine has been synthesized, it can be further modified through various derivatization and functionalization reactions. These strategies are crucial for creating diverse analogs for various applications or for preparing derivatives for analytical purposes. acs.orgrsc.org

α-C-H Functionalization: This advanced strategy allows for the modification of the carbon atom adjacent (in the alpha position) to the nitrogen in a cyclic amine. nih.govacs.org This can be achieved through processes that generate a transient imine or iminium ion intermediate, which is then captured by a nucleophile. nih.govacs.org Visible-light-mediated catalysis has also been employed for the dehydrogenation of secondary amines to form enamines or imines, which can then be functionalized. rsc.org Such methods enable the introduction of alkyl or aryl groups directly onto the amine's backbone, providing rapid access to structurally complex and potentially bioactive molecules. nih.gov

Late-Stage Functionalization: This concept focuses on modifying complex molecules, such as pharmaceuticals or natural products bearing a secondary amine, in the final steps of a synthetic sequence. acs.org Electrophilic amination, using cobalt catalysts to couple organozinc reagents with hydroxylamine (B1172632) derivatives of secondary amines, is one such method. This allows for the introduction of a wide range of functional groups onto the nitrogen atom. acs.org

Derivatization for Analysis: Chemical derivatization is often employed to enhance the detection of amines in analytical techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.govrsc.orgsigmaaldrich.com For example, benzylamine (B48309) itself is used as a derivatizing agent to improve the fluorescence detection of certain analytes. sigmaaldrich.com In other cases, reagents like benzoyl chloride are used to convert amines into their corresponding benzoyl derivatives, which can be more easily separated and quantified. rsc.org This process is optimized to ensure a simple, economical, and reproducible derivatization yield. rsc.org

Acylation Reactions

Acylation of amines is a fundamental transformation in organic synthesis, often employed for the protection of amino groups or for the synthesis of amides. libretexts.orgnih.gov In the context of synthesizing benzyl(butan-2-yl)amine analogs, acylation reactions can be a key step. For instance, the reaction of a primary or secondary amine with an acylating agent like an acid chloride or anhydride (B1165640) introduces an acyl group. byjus.com This process, known as acetylation when an acetyl group is introduced, converts the amine into a less nucleophilic amide. libretexts.orgbyjus.com

The reaction of benzylamine with various acylating agents has been studied. For example, acylation with mixed anhydrides generated from 1-octylcyclopropanol and phenyliodine(III) dicarboxylates can produce N-benzyl amides. researchgate.net The choice of the acylating reagent is critical for the selectivity and yield of the reaction.

Table 1: Acylation of Benzylamine with Mixed Anhydrides

EntryAcylating Reagent PrecursorProductYield (%)
1PIDA (phenyliodine(III) diacetate)N-Benzylnonanamide22
2PIFA (phenyliodine(III) bis(trifluoroacetate))N-Benzylnonanamide85
32,4,6-Trichlorobenzoic reagentN-Benzylnonanamide78

Advanced Coupling Reactions

Modern synthetic chemistry offers powerful coupling reactions for the formation of C-N bonds, providing efficient routes to amines like benzyl(butan-2-yl)amine.

Transition-Metal Catalyzed Amine Synthesis

Transition-metal catalysis has revolutionized the synthesis of amines. acs.orgrsc.org Methods like hydroamination, which involves the addition of an amine to an alkene, are highly atom-economical. acs.org Catalysts based on metals such as palladium, copper, and iridium are commonly used. acs.orgmdpi.com For example, palladium-catalyzed reactions of benzyl alcohols with primary amines can selectively produce secondary amines. organic-chemistry.org Nickel-catalyzed reductive amination of aldehydes also provides a route to secondary amines. organic-chemistry.org

Hydrogen Borrowing C-Alkylation Approaches

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is an environmentally benign method for the N-alkylation of amines with alcohols. nih.govacs.org In this process, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. nih.govacs.org This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the alkylated amine, with water as the only byproduct. nih.govacs.org This methodology has been successfully applied to the alkylation of anilines and aliphatic amines with a variety of primary and secondary alcohols using catalysts based on manganese, cobalt, and nickel. organic-chemistry.org Heterogeneous copper catalysts have also been shown to be effective for the N-alkylation of amines with alcohols. rsc.org

Optimization of Reaction Conditions and Yield

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reaction time can significantly impact the yield and purity of the desired product. For instance, in the synthesis of substituted benzyl nitrofuranyl amides, the reaction of a substituted benzonitrile (B105546) with a cyclic secondary amine was optimized by performing the reaction in DMSO at 90°C in the presence of potassium carbonate. nih.gov Similarly, in the photocatalytic deprotection of benzylamines, adjusting the pH was found to enhance the reaction's performance. researchgate.net

Stereoselective Synthesis Approaches

The synthesis of a specific enantiomer of a chiral amine like benzyl(butan-2-yl)amine requires stereoselective methods. Asymmetric hydrogenation is a powerful technique for achieving this. nih.govacs.org This involves the hydrogenation of a prochiral substrate, such as an imine or enamine, using a chiral catalyst. nih.gov Significant progress has been made in developing new chiral ligands, particularly phosphorus-containing ligands, for transition metals like rhodium and iridium, which has enabled the synthesis of a wide range of chiral amines with high enantioselectivity. acs.org

Another approach is the use of chiral auxiliaries or chiral building blocks. For example, (R)- or (S)-α-ethylbenzylamine can be used in reductive amination reactions to produce C2-symmetrical secondary amines with high diastereoselectivity. sigmaaldrich.com Biocatalysis, using enzymes like transaminases and dehydrogenases, is also emerging as a highly efficient and sustainable method for the synthesis of chiral amines. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional and two-dimensional NMR spectra, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the molecular structure and providing insights into its conformational dynamics in solution.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Analysis

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in a molecule. For benzyl(butan-2-yl)amine hydrochloride, the protonated amine nitrogen induces a downfield shift in the signals of adjacent protons compared to the free amine.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum would display distinct signals for the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the sec-butyl group. The five protons on the phenyl ring would typically appear as a multiplet in the aromatic region (~7.3-7.5 ppm). The benzylic methylene (B1212753) (CH₂) protons, being adjacent to the electron-withdrawing ammonium (B1175870) group, would be expected downfield, likely as a singlet or a pair of diastereotopic doublets if rotation is hindered, around 4.0 ppm. mpg.de The methine (CH) proton of the sec-butyl group, also adjacent to the nitrogen, would appear as a multiplet further downfield than in an unsubstituted alkane. The remaining aliphatic protons—the methylene (CH₂) and two methyl (CH₃) groups of the sec-butyl moiety—would resonate in the upfield region, with their multiplicity dictated by spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would be expected to show signals for all 11 carbon atoms. The aromatic carbons of the benzyl group would resonate in the typical downfield region for sp² carbons (~128-135 ppm). mpg.de The benzylic methylene carbon would be found around 42-50 ppm. rsc.org The carbons of the sec-butyl group would be shifted downfield compared to butane (B89635) due to the attached nitrogen. The methine carbon (C2 of the butyl chain) would be the most deshielded of the aliphatic carbons, followed by the adjacent methylene and methyl carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
Phenyl C-H (ortho, meta, para)7.3 - 7.5Multiplet128.0 - 130.0
Phenyl C (quaternary)--~134
Benzylic CH₂~4.0Singlet / AB quartet~42
N-CH (sec-butyl)~3.0Multiplet~58
CH₂ (sec-butyl)~1.6Multiplet~29
CH₃ (sec-butyl, terminal)~0.9Triplet~11
CH₃ (sec-butyl, internal)~1.3Doublet~20

Two-Dimensional NMR Techniques (e.g., HSQC-DEPT, HMBC-DEPT, NOESY)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

HSQC-DEPT (Heteronuclear Single Quantum Coherence - Distortionless Enhancement by Polarization Transfer): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu For this compound, it would definitively link the proton signals in the 1D spectrum to their corresponding carbon atoms in the molecular backbone. For instance, the proton signal around 4.0 ppm would show a cross-peak with the carbon signal around 42 ppm, confirming their assignment as the benzylic CH₂ group. mpg.de The DEPT (Distortionless Enhancement by Polarization Transfer) component further edits the spectrum to distinguish between CH, CH₂, and CH₃ groups by the phase of their signals, adding another layer of confirmation. researchgate.net

HMBC-DEPT (Heteronuclear Multiple Bond Correlation - Distortionless Enhancement by Polarization Transfer): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). columbia.edu This is crucial for piecing together the molecular structure. Key expected correlations for this compound would include:

A cross-peak between the benzylic protons (~4.0 ppm) and the quaternary aromatic carbon (~134 ppm) and the ortho-aromatic carbons (~129 ppm).

Correlations between the benzylic protons and the N-CH carbon of the sec-butyl group (~58 ppm).

Correlations from the methyl protons of the sec-butyl group to the adjacent methine and methylene carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects correlations between protons that are close to each other in space, regardless of their bonding connectivity. huji.ac.illibretexts.org This is particularly useful for determining stereochemistry and conformational preferences. libretexts.org For a flexible molecule like this compound, NOESY can reveal the preferred spatial arrangement of the benzyl and sec-butyl groups. Expected through-space correlations might be observed between the benzylic protons and the N-CH proton of the sec-butyl group, confirming their proximity in the molecule's three-dimensional structure. researchgate.net

Conformational Analysis via NMR

The presence of a chiral center at the C2 position of the butyl group renders the two benzylic protons diastereotopic. This means that even with free rotation around the C-N bonds, these two protons are in chemically non-equivalent environments. Consequently, instead of a simple singlet, they may appear as a pair of doublets (an AB quartet), especially at lower temperatures or in certain solvents that restrict rotation. researchgate.net The degree of this non-equivalence and the appearance of the signals can provide information about the conformational preferences of the molecule in solution. nih.govauremn.org.br Furthermore, variable temperature NMR studies can be employed to investigate the energy barriers associated with bond rotations and ring inversions within the molecule. nih.gov

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is used to determine the molecular weight and deduce structural features based on fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-LC-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds like amine hydrochlorides. In positive ion mode, ESI would readily generate the protonated molecular ion [M+H]⁺. For benzyl(butan-2-yl)amine (free base, C₁₁H₁₇N, molecular weight 163.26 g/mol ), this would correspond to an ion at m/z 164.14.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation. The collision-induced dissociation (CID) of protonated benzylamines is well-studied. nih.govnih.gov Key fragmentation pathways include:

Loss of ammonia (B1221849) (NH₃): This is a common fragmentation for protonated primary and secondary amines, although less favored for secondary amines compared to cleavage of the C-N bond.

Formation of the benzyl or tropylium (B1234903) cation: Cleavage of the benzyl C-N bond is highly characteristic, leading to a very stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium cation. This would produce a prominent peak at m/z 91 . nih.gov

Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a dominant fragmentation pathway for amines. scielo.br For benzyl(butan-2-yl)amine, two main alpha-cleavages are possible:

Loss of a propyl radical (•C₃H₇) to yield an ion at m/z 120.08 ([C₈H₁₀N]⁺).

Loss of an ethyl radical (•C₂H₅) to yield an ion at m/z 134.10 ([C₉H₁₂N]⁺).

Table 2: Predicted ESI-MS/MS Fragmentation for Benzyl(butan-2-yl)amine [M+H]⁺

m/z (Predicted) Proposed Fragment Ion Fragmentation Pathway
164.14[C₁₁H₁₈N]⁺Protonated Molecular Ion [M+H]⁺
134.10[C₉H₁₂N]⁺Alpha-cleavage (loss of •C₂H₅)
120.08[C₈H₁₀N]⁺Alpha-cleavage (loss of •CH₃CH₂CH₂)
91.05[C₇H₇]⁺Cleavage of benzyl C-N bond (Tropylium ion)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Analysis of this compound by GC-MS would typically involve the analysis of its more volatile free-base form, benzyl(butan-2-yl)amine. The mass spectrum obtained via electron ionization (EI) would show fragmentation patterns that provide structural confirmation.

Under EI conditions, the molecular ion peak (M⁺•) would be observed at m/z 163 . The fragmentation would be similar to that in ESI-MS/MS but initiated by electron impact. The most characteristic fragmentation pathways for aliphatic and benzyl amines would be expected:

Alpha-cleavage: This is often the most significant fragmentation pathway in EI-MS of amines. The base peak (most intense peak) in the spectrum of sec-butylamine (B1681703) itself is at m/z 44, resulting from the loss of an ethyl radical. chemicalbook.comnist.gov For benzyl(butan-2-yl)amine, the alpha-cleavage resulting in the loss of an ethyl radical to form the [M-29]⁺ ion at m/z 134 is expected to be highly favorable.

Benzylic C-N Cleavage: The formation of the m/z 91 fragment, corresponding to the tropylium ion, is a hallmark of benzyl-containing compounds and would be a prominent peak in the spectrum. chemicalbook.comcore.ac.uk Another fragment from this cleavage would be the iminium ion at m/z 106 ([M-phenyl]⁺).

The combination of the molecular ion peak and these characteristic fragment ions provides a definitive fingerprint for the identification of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound, the active component is the protonated benzyl(butan-2-yl)amine cation. The theoretical exact mass of the neutral base (C11H17N) is approximately 163.1361 g/mol . nih.gov In HRMS analysis, the compound would typically be observed as its protonated molecule, [M+H]+.

While experimental HRMS data for this compound is not readily found in the reviewed literature, theoretical predictions for the free base, benzyl(butan-2-yl)amine, have been calculated. These predictions provide insight into the expected m/z values for various adducts that could be observed in an HRMS experiment.

Table 1: Predicted Collision Cross Section Data for Benzyl(butan-2-yl)amine Adducts uni.lu

Adductm/zPredicted CCS (Ų)
[M+H]+164.14338137.7
[M+Na]+186.12532143.2
[M-H]-162.12882140.9
[M+NH4]+181.16992158.1
[M+K]+202.09926141.2
[M+H-H2O]+146.13336131.6
[M+HCOO]-208.13430161.7
[M+CH3COO]-222.14995183.1
[M+Na-2H]-184.11077143.9
[M]+163.13555137.0
[M]-163.13665137.0

Note: The data in this table is based on theoretical predictions for the free base and not experimental values for the hydrochloride salt.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups absorb at characteristic frequencies, making FTIR a valuable tool for structural elucidation.

Experimental FTIR data for this compound is not available in the surveyed sources. However, an FTIR spectrum for the related compound, N-benzylpropan-2-amine hydrochloride, is available and can provide an indication of the expected spectral features. nih.gov Key expected absorptions for this compound would include N-H stretching vibrations for the secondary ammonium salt, C-H stretching from the alkyl and aromatic groups, and C=C stretching from the benzene (B151609) ring.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (secondary amine salt)2700-2400Broad absorption due to the ammonium hydrochloride
C-H Stretch (aromatic)3100-3000Sharp peaks from the benzene ring
C-H Stretch (aliphatic)3000-2850Peaks from the butyl and benzyl CH2 groups
C=C Stretch (aromatic)1600-1450Aromatic ring skeletal vibrations
C-N Stretch1250-1020Carbon-nitrogen bond vibration

Note: The wavenumbers are approximate and based on general values for these functional groups.

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman shifts correspond to the vibrational modes of the molecule. While similar to FTIR in the information it provides, selection rules differ, and some vibrations may be more prominent in Raman than in FTIR, and vice versa.

Specific Raman spectroscopic data for this compound could not be located in the reviewed literature. For non-polar bonds and symmetric vibrations, Raman spectroscopy often yields strong signals. Therefore, the aromatic ring vibrations and the C-C backbone of the butyl group would be expected to produce distinct Raman peaks.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The technique is particularly useful for detecting chromophores, which are parts of a molecule that absorb light.

The primary chromophore in this compound is the benzene ring. Aromatic systems typically exhibit characteristic absorption bands in the UV region. For this compound, one would expect to observe a strong absorption band around 200-220 nm (the E-band) and a weaker, fine-structured band between 240-270 nm (the B-band), which is characteristic of the phenyl group.

Experimental UV-Vis spectral data for this compound is not available in the public domain.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

ChromophoreExpected λmax (nm)Transition
Benzene Ring~204π → π* (E2-band)
Benzene Ring~255π → π* (B-band)

Note: These are approximate values based on the typical absorption of a monosubstituted benzene ring.

Solid-State Structural Characterization

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

To date, no single crystal X-ray diffraction studies for this compound have been reported in the available literature. The successful growth of a single crystal of sufficient quality is a prerequisite for this analysis and can be a challenging step. If a crystal structure were determined, it would provide unambiguous confirmation of the connectivity and stereochemistry of the molecule, as well as detailed information about intermolecular interactions, such as hydrogen bonding involving the hydrochloride and the secondary amine.

Chemical Reactivity and Mechanistic Investigations of Benzyl Butan 2 Yl Amine Hydrochloride

General Reaction Classes

The reactivity of benzyl(butan-2-yl)amine can be categorized into several key reaction classes, including oxidation, reduction, substitution, and elimination. The hydrochloride form generally requires neutralization to enable many of these transformations.

The oxidation of benzylamines has been a subject of significant study. For secondary amines like benzyl(butan-2-yl)amine, oxidation can lead to a variety of products, with imines being a common outcome. The mechanism often involves the cleavage of the α-C–H bond at the benzylic position.

Studies on the oxidation of substituted benzylamines using reagents like cetyltrimethylammonium permanganate (B83412) (CTAP) have shown that the reaction is first order with respect to both the amine and the oxidant. ias.ac.in A significant kinetic isotope effect is observed when the benzylic hydrogens are replaced with deuterium, confirming that the cleavage of the α-C–H bond is the rate-determining step. ias.ac.in The proposed mechanism involves the transfer of a hydride ion from the amine to the oxidant, leading to the formation of a carbocationic intermediate that then forms the corresponding imine. ias.ac.in

Similarly, oxidation of substituted benzylamines by oxo(salen)manganese(V) complexes also proceeds through a hydride ion transfer mechanism to yield the corresponding aldimine. researchgate.net Metal-free oxidation systems using salicylic acid derivatives as organocatalysts under an oxygen atmosphere have also been developed for the conversion of benzylamines to imines. acs.org In some biological systems, copper amine oxidases catalyze the oxidation of benzylamines with the stereospecific abstraction of a proton from the benzyl (B1604629) group. nih.gov

The general scheme for the oxidation of a secondary benzylamine (B48309) to an imine is as follows:

Ar-CH₂-NH-R + [O] → Ar-CH=N-R + H₂O

It is important to note that the specific oxidant and reaction conditions can influence the product distribution, with potential for over-oxidation to amides or cleavage of the C-N bond. ias.ac.inuomustansiriyah.edu.iq

Table 1: Mechanistic Details of Benzylamine Oxidation
Oxidant SystemKey Mechanistic FeatureRate-Determining StepRef
Cetyltrimethylammonium permanganate (CTAP)Hydride-ion transferCleavage of α-C–H bond ias.ac.in
Oxo(salen)manganese(V) complexesHydride-ion transferHydride transfer researchgate.net
Salicylic acid derivatives / O₂Radical pathwayHydrogen abstraction acs.org
Copper amine oxidasesEnzymatic oxidationProton abstraction nih.gov

While benzyl(butan-2-yl)amine itself is a reduced species, the term "reduction reactions" in this context can refer to the reduction of functional groups that might be introduced into the molecule or the reductive amination processes used in its synthesis. For instance, the synthesis of benzylamines can be achieved through the indirect reductive amination of aromatic aldehydes. ias.ac.in This process involves the reaction of an aldehyde with an amine source to form an imine, which is then reduced.

The reduction of amides, which can be formed from the oxidation of benzylamines, to the corresponding amines is a common transformation. masterorganicchemistry.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion. masterorganicchemistry.com

Furthermore, the benzyl group itself can be removed through reductive cleavage, a process known as debenzylation. This is a valuable synthetic strategy where the benzyl group is used as a protecting group for the amine. Catalytic hydrogenation is a common method for N-debenzylation. organic-chemistry.org

As a secondary amine, benzyl(butan-2-yl)amine (in its free base form) is a nucleophile and can participate in substitution reactions with various electrophiles. The lone pair of electrons on the nitrogen atom initiates the nucleophilic attack.

Common substitution reactions involving secondary amines include:

N-Alkylation: Reaction with alkyl halides to form tertiary amines. Studies on the reaction of N-substituted benzylamines with benzyl bromide have shown that the reaction proceeds via an Sₙ2-type mechanism. researchgate.net The rate of this reaction is influenced by the electronic nature of substituents on the benzylamine, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. researchgate.net

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common reaction for primary and secondary amines. libretexts.org

Reaction with Sulfonyl Chlorides: Secondary amines react with sulfonyl chlorides, such as benzenesulfonyl chloride, to form stable sulfonamides. This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. msu.edu

The hydrochloride salt form of the amine is not nucleophilic. Therefore, a base must be added to the reaction mixture to deprotonate the ammonium (B1175870) ion and generate the free amine for the substitution reaction to occur. quora.com

Table 2: Representative Substitution Reactions of Secondary Amines
ElectrophileProductReaction Type
Alkyl Halide (R'-X)Tertiary Amine (Ar-CH₂-NR'-R)N-Alkylation (Sₙ2)
Acyl Chloride (R'-COCl)Amide (Ar-CH₂-N(R)-COR')N-Acylation
Sulfonyl Chloride (R'-SO₂Cl)Sulfonamide (Ar-CH₂-N(R)-SO₂R')N-Sulfonylation

Elimination reactions typically involve the removal of two substituents from a molecule to form a double bond. wikipedia.org For an amine like benzyl(butan-2-yl)amine, an elimination reaction would require a suitable leaving group on a carbon atom adjacent to a carbon bearing a hydrogen atom. In the case of the parent amine hydrochloride, there isn't an inherent leaving group that would facilitate a standard elimination reaction under typical conditions.

However, derivatives of the amine could undergo elimination. For example, if the butan-2-yl group were to be halogenated, the resulting compound could undergo dehydrohalogenation in the presence of a base to form an alkene. The mechanism of such an elimination could be E2 (bimolecular) or E1 (unimolecular), depending on the substrate structure, the strength of the base, and the reaction conditions. byjus.comlumenlearning.com

E2 Mechanism: This is a one-step, concerted process where the base removes a proton and the leaving group departs simultaneously. It is favored by strong, sterically hindered bases and primary or secondary substrates. wikipedia.orgucsb.edu

E1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, followed by deprotonation to form the alkene. It is favored by tertiary or secondary substrates that can form stable carbocations, weaker bases, and protic solvents. byjus.comlumenlearning.com

E1cb Mechanism: This mechanism occurs when the proton is particularly acidic and the leaving group is poor. It involves the formation of a carbanion intermediate, followed by the departure of the leaving group. ucsb.edu

While not a direct reaction of benzyl(butan-2-yl)amine hydrochloride itself, understanding these mechanisms is crucial for predicting the outcome of reactions of its potential derivatives.

Specific Mechanistic Pathways

The reactivity of benzyl(butan-2-yl)amine is fundamentally dictated by the nucleophilic nature of the nitrogen atom in its free base form.

The lone pair of electrons on the nitrogen atom of the free benzyl(butan-2-yl)amine is the key to its nucleophilicity. This allows it to attack electron-deficient centers (electrophiles). The efficiency of this nucleophilic attack is influenced by both steric and electronic factors.

The sec-butyl group attached to the nitrogen is bulkier than a primary alkyl group, which can introduce steric hindrance and potentially slow down the rate of nucleophilic attack compared to less hindered amines. masterorganicchemistry.com The benzyl group, while also contributing to steric bulk, can influence the electron density on the nitrogen through inductive and resonance effects.

The general mechanism for the nucleophilic attack of a secondary amine on an electrophile (E⁺) is as follows:

Ar-CH₂-NH-R + E⁺ → [Ar-CH₂-NH(E)-R]⁺

This initial adduct may then undergo further reaction, such as deprotonation, to yield the final product.

The nucleophilicity of amines generally correlates with their basicity, with more basic amines being more nucleophilic. masterorganicchemistry.com However, steric hindrance can disrupt this trend. The hydrochloride salt form of the amine, [Ar-CH₂-NH₂-R]⁺Cl⁻, has no lone pair available on the nitrogen atom and is therefore not nucleophilic. Deprotonation by a base is required to unmask the nucleophilic character of the amine.

Theoretical and Computational Chemistry Studies

Spectroscopic Property Prediction and Correlation

Theoretical NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules. For benzyl(butan-2-yl)amine hydrochloride, these calculations can predict the ¹H and ¹³C NMR spectra, offering a comparison point for experimental data and aiding in the assignment of spectral peaks.

Methodology: Density Functional Theory (DFT) is a common method for calculating NMR chemical shifts. researchgate.netnih.gov The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is a crucial step as the chemical shifts are highly dependent on the molecular geometry.

Magnetic Shielding Tensor Calculation: Using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,p)), the magnetic shielding tensors for each nucleus are calculated. nih.gov

Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Predicted Chemical Shifts: While specific, experimentally verified theoretical calculations for this compound are not widely published, predictions can be made based on the known effects of its constituent functional groups. The chemical shifts for the protons and carbons in the benzyl (B1604629) group, the butan-2-yl group, and the amine hydrochloride moiety can be estimated. For instance, the protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically 7-8 ppm), while the protons of the butyl chain would be found in the aliphatic region (typically 0.9-3.0 ppm). The presence of the electron-withdrawing benzyl and ammonium (B1175870) groups influences the chemical shifts of the adjacent protons and carbons.

A representative table of predicted ¹H and ¹³C NMR chemical shifts, based on DFT calculations of similar benzylamine (B48309) derivatives, is presented below. It is important to note that these are illustrative values and can vary based on the specific computational parameters and the solvent model used. mpg.deresearchgate.netchemicalbook.com

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Benzyl-CH₂~4.0 - 4.5~50 - 55
Aromatic-CH~7.2 - 7.5~128 - 135
Butan-2-yl CH~3.0 - 3.5~55 - 60
Butan-2-yl CH₂~1.5 - 2.0~25 - 30
Butan-2-yl CH₃ (terminal)~0.9 - 1.2~10 - 15
Butan-2-yl CH₃ (internal)~1.2 - 1.5~15 - 20

Predicted Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Methodology: DFT calculations are also a primary tool for predicting vibrational spectra. nih.govnih.gov The methodology involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the atomic coordinates.

Vibrational Mode Analysis: The output provides the frequencies of the normal modes of vibration and their corresponding atomic motions. These can be visualized to understand the nature of the vibration (e.g., stretching, bending, wagging).

Scaling Factors: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Predicted Vibrational Frequencies: For this compound, characteristic vibrational frequencies can be predicted for its functional groups. The N-H stretching vibrations of the ammonium salt are expected in the range of 2400-2800 cm⁻¹. The C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear in the 2850-2960 cm⁻¹ region. theaic.org Aromatic C=C stretching vibrations usually produce peaks between 1400 and 1600 cm⁻¹.

An illustrative table of predicted key vibrational frequencies for this compound is provided below, based on DFT calculations of similar molecules. nih.govsolidstatetechnology.usnih.gov

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Stretch (Ammonium)2400 - 2800
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Ring Stretch1400 - 1600
CH₂ Bend1440 - 1470
C-N Stretch1100 - 1250

Molecular Dynamics Simulations

Methodology: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movement over time. Key components of an MD simulation include:

Force Field: A set of parameters that defines the potential energy of the system as a function of the atomic coordinates. For organic molecules, force fields like AMBER or CHARMM are commonly used.

System Setup: The molecule is placed in a simulation box, often with a solvent (e.g., water) to mimic experimental conditions.

Simulation Run: The system is first equilibrated to the desired temperature and pressure, followed by a production run where data is collected.

Potential Applications in Advanced Research: For this compound, MD simulations could be employed to:

Study its conformational flexibility and the energy barriers between different conformers.

Investigate its interactions with solvent molecules, providing insights into its solubility and solvation shell structure.

Explore its potential interactions with biological macromolecules, such as enzymes or receptors, which is relevant in drug design and discovery. nih.gov

Analytical Methodologies for Purity and Quantitative Assessment

Chromatographic Separation Techniques

Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation and analysis of benzyl(butan-2-yl)amine hydrochloride. Various chromatographic methods, each with its unique advantages, are utilized to assess the compound's purity and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and reaction monitoring of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of amines. In a typical RP-HPLC setup, a non-polar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 column is often the stationary phase of choice, providing excellent separation based on hydrophobicity.

The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer is critical for controlling the ionization state of the amine, thereby ensuring reproducible retention times and sharp peak shapes. An acidic pH is generally preferred to ensure the amine is in its protonated, more water-soluble form. A common mobile phase might be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer. sielc.com

Detection is most commonly achieved using a UV detector, as the benzyl (B1604629) group in the molecule provides a chromophore that absorbs in the UV region, typically around 210-220 nm. jocpr.com The progress of a reaction synthesizing this compound can be effectively monitored by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. The disappearance of starting materials and the appearance of the product peak can be tracked to determine the reaction's endpoint.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 214 nm
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like benzyl(butan-2-yl)amine. Due to the hydrochloride salt form being non-volatile, the free base of the compound is typically analyzed. This can be achieved by neutralizing a solution of the hydrochloride salt and extracting the free amine into an organic solvent prior to injection.

In GC, the separation is achieved on a capillary column coated with a stationary phase. For amines, a mid-polarity column, such as one coated with 5% phenyl-polydimethylsiloxane (e.g., DB-5 or HP-5), is often suitable. scholarsresearchlibrary.com The oven temperature is programmed to ramp up, allowing for the separation of compounds with different boiling points. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds. globalresearchonline.netresearchgate.net

For quantitative analysis, a validated GC method would involve assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). globalresearchonline.net

Table 2: Representative GC Conditions for Benzyl(butan-2-yl)amine Analysis

ParameterCondition
Column HP-5, 30 m x 0.32 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector FID at 300 °C
Injection Mode Split (20:1)

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring the progress of chemical reactions, including the synthesis of this compound. nih.gov A small spot of the reaction mixture is applied to a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel.

The plate is then developed in a sealed chamber containing a suitable solvent system (mobile phase). The choice of the mobile phase is crucial for achieving good separation between the starting materials, intermediates, and the final product. A common mobile phase for amines on silica gel is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent such as ethyl acetate (B1210297) or methanol. A small amount of a base, like triethylamine, is often added to the mobile phase to prevent the streaking of amine spots.

After development, the separated spots are visualized. Since benzyl(butan-2-yl)amine contains a UV-active benzyl group, the spots can be visualized under a UV lamp (at 254 nm). nih.gov Alternatively, staining reagents such as ninhydrin (B49086) or potassium permanganate (B83412) can be used to visualize the amine. By comparing the TLC profile of the reaction mixture with that of the starting materials, the progress of the reaction can be qualitatively assessed. nih.gov

Semi-Preparative HPLC for Isolation of Research Materials

For the isolation of high-purity this compound for research purposes, semi-preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to separate and collect the peak corresponding to the desired compound, free from impurities.

The conditions developed for analytical HPLC can often be scaled up for semi-preparative separation. sielc.com This involves using a column with a larger internal diameter (e.g., 10-50 mm) and a correspondingly higher mobile phase flow rate. The fractions corresponding to the main product peak are collected, and the solvent is then removed, typically by rotary evaporation or lyophilization, to yield the purified compound.

Hyphenated Techniques (e.g., UPLC-MS)

The coupling of chromatographic techniques with mass spectrometry (MS), known as hyphenated techniques, provides a powerful tool for both qualitative and quantitative analysis. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC-MS.

In UPLC-MS analysis of this compound, the UPLC system separates the compound from any impurities, and the eluent is then introduced into the mass spectrometer. The mass spectrometer provides information about the molecular weight of the compound and its fragments, which aids in its identification and structural confirmation. Predicted collision cross-section values for protonated adducts of benzyl(butan-2-yl)amine can be used to aid in its identification. uni.lu

This technique is particularly useful for identifying unknown impurities and degradation products, even at trace levels. The high sensitivity of UPLC-MS also makes it suitable for quantitative analysis in complex matrices.

Table 3: Predicted Collision Cross Section (CCS) Data for Benzyl(butan-2-yl)amine Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺164.14338137.7
[M+Na]⁺186.12532143.2
[M+K]⁺202.09926141.2
[M+NH₄]⁺181.16992158.1
Data derived from computational predictions. uni.lu

Advanced Characterization for Research Material Qualification

For the qualification of this compound as a research material, a comprehensive characterization using advanced analytical techniques is essential. This goes beyond simple purity assessment and aims to unequivocally confirm the structure and establish the material's quality.

In addition to the chromatographic and mass spectrometric methods discussed above, other spectroscopic techniques play a vital role. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to elucidate the detailed molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide a wealth of information about the connectivity of atoms in the molecule.

Elemental analysis is another important technique used to determine the elemental composition (carbon, hydrogen, nitrogen) of the compound, which can be compared with the theoretical values calculated from its molecular formula. This provides a fundamental confirmation of the compound's identity and purity.

The combination of these advanced characterization techniques provides a complete analytical profile of this compound, ensuring its suitability for use as a qualified research material.

Applications in Organic Synthesis and Materials Science Non Clinical

Benzyl(butan-2-yl)amine Hydrochloride as a Synthetic Intermediate

As a synthetic intermediate, this compound serves as a foundational molecule for the construction of more complex chemical structures. Its value lies in its predictable reactivity and the stereochemical information embedded in its chiral core.

This compound is itself synthesized from simpler, readily available starting materials, positioning it as a key stepping stone in a synthetic pathway. The common methods for its preparation involve the reaction of sec-butylamine (B1681703) with a benzylating agent or the reductive amination of a ketone.

One established route is the N-alkylation of sec-butylamine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. acs.org This reaction typically proceeds in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. acs.org Another widely used method is reductive amination, which involves the reaction of 2-butanone (B6335102) with benzylamine (B48309) to form an intermediate imine (a Schiff base), which is then reduced in situ to the final secondary amine product. Common reducing agents for this step include sodium borohydride (B1222165) or catalytic hydrogenation. researchgate.net

The hydrochloride salt is then typically formed by treating the free amine with hydrochloric acid. This process converts the amine into a more stable, crystalline solid that is often easier to handle, purify, and store than the free base.

Table 1: Precursors for the Synthesis of Benzyl(butan-2-yl)amine

MethodPrecursor 1Precursor 2Key Reagents/Conditions
N-Alkylation sec-Butylamine wikipedia.orgBenzyl chloride chemicalbook.comBase (e.g., K₂CO₃, Et₃N) nih.govchemicalbook.com
Reductive Amination 2-Butanone chemicalbook.comBenzylamine chemicalbook.comReducing agent (e.g., NaBH₄, H₂/Catalyst)

Once synthesized, this compound becomes a valuable building block. Chiral amines are crucial components in the synthesis of many complex organic molecules, including natural products and pharmacologically relevant compounds. nih.govacs.org The presence of both a nucleophilic secondary amine and a chiral center makes this compound particularly useful.

The secondary amine can undergo a variety of chemical transformations. It can be acylated to form amides, alkylated to form tertiary amines, or used in coupling reactions to create larger, more elaborate structures. rsc.orgorganic-chemistry.org For instance, benzylamines are used in copper-catalyzed carboamination reactions to produce other amine derivatives. nih.gov

Furthermore, since benzyl(butan-2-yl)amine is chiral, it can be used as a chiral auxiliary or as a starting material in asymmetric synthesis. merckmillipore.comtcichemicals.com In this role, it can direct the stereochemical outcome of a reaction, allowing for the selective formation of one enantiomer of a desired product. This is a fundamental strategy in modern synthetic chemistry for producing enantiomerically pure compounds. nih.govacs.org The benzyl group itself can be removed later in a synthetic sequence via hydrogenolysis, revealing a primary amine for further functionalization. organic-chemistry.org

Role in Catalyst Design and Ligand Synthesis

While chiral amines are a cornerstone in the design of asymmetric catalysts and ligands, specific research detailing the use of this compound for this purpose is not prominent in available literature. In principle, chiral amines like this one can serve as ligands for transition metals, forming chiral catalysts that can effect stereoselective transformations. acs.org The nitrogen atom can coordinate to a metal center, and the chiral framework around it can create an asymmetric environment, influencing how a substrate binds and reacts. However, published examples specifically employing benzyl(butan-2-yl)amine in this context are scarce.

Utilization in Specialty Chemical Development

This compound can be classified as a specialty chemical. Unlike bulk chemicals produced in large quantities, specialty chemicals are typically manufactured in smaller volumes for specific, high-value applications, such as intermediates in the synthesis of fine chemicals. Its utility arises from its specific combination of chirality and functional groups. For example, derivatives of substituted benzylamines are used to synthesize novel compounds for evaluation in various fields, such as the development of antituberculosis agents. nih.gov The synthesis of this compound is a step toward creating a molecule with a defined three-dimensional structure, which is a key aspect of specialty chemical and pharmaceutical development. nih.gov

Potential in Material Science Research (excluding biomedical materials for human use)

The application of this compound in materials science is not well-documented in current research. In a broader context, amine-containing compounds are sometimes incorporated into advanced materials. For example, some amine derivatives have been investigated for their role in creating ionic liquids or as components in supramolecular chemistry. mdpi.com DNA-compatible synthesis has also utilized benzylamines for creating new scaffolds. acs.org However, there is no specific research available that demonstrates the use of this compound in the development of non-biomedical materials.

Explorations in Enzyme Mechanism Studies (non-clinical)

There is limited specific information on the use of this compound in non-clinical enzyme mechanism studies. Simple amines are sometimes used as tool compounds to probe the active sites and mechanisms of enzymes like monoamine oxidases (MAO) or transaminases. chemicalbook.comnih.gov For example, benzylamine itself is a known substrate for amine oxidases. chemicalbook.com Additionally, the asymmetric synthesis of chiral amines can be achieved using enzymes like ω-transaminase, which involves studying the interaction between the enzyme and various amine and ketone substrates. nih.gov While these general approaches exist, dedicated studies focusing on the interaction of this compound with specific enzymes are not readily found in the scientific literature.

Q & A

Q. What are the standard synthetic routes for benzyl(butan-2-yl)amine hydrochloride?

The compound is synthesized via nucleophilic substitution:

  • Step 1 : React butan-2-amine with benzyl chloride in a polar aprotic solvent (e.g., dichloromethane) under reflux (40–60°C) for 6–8 hours.
  • Step 2 : Protonate the amine with concentrated HCl (1.1 eq) in ethanol, followed by crystallization. Critical parameters include inert atmosphere (N₂/Ar), stoichiometric excess of benzyl chloride (1.2–1.5 eq), and purification via recrystallization (ethanol/diethyl ether) .

Q. Which analytical techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : In D₂O or DMSO-d₆ to confirm proton environments (e.g., δ 1.0–1.5 ppm for butan-2-yl CH₃; δ 4.3 ppm for benzyl CH₂).
  • IR Spectroscopy : N-H stretches (2500–3000 cm⁻¹) and amine salt vibrations.
  • HPLC-UV : C18 column with acetonitrile/water (70:30) mobile phase; λ = 254 nm for purity assessment (>95%) .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Solubility : Water solubility ≈50 mg/mL at 25°C (enhanced by hydrochloride salt formation).
  • Stability : Decomposition <2% after 6 months at -20°C in airtight, desiccated containers.
  • Hygroscopicity : Requires storage with silica gel desiccant .

Advanced Research Questions

Q. How does stereochemistry at the butan-2-yl chiral center influence biological activity?

Enantiomers exhibit differential target binding:

  • (R)-Enantiomer : Higher affinity for G-protein coupled receptors (e.g., 70% inhibition vs. 40% for (S)-enantiomer in receptor assays).
  • Method : Separate racemic mixtures via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) and validate activity via in vitro assays .

Q. What strategies optimize reaction yields during benzylation?

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity (yield increase from 60% to 85%).
  • Microwave Assistance : Reduces reaction time to 30 minutes at 100°C.
  • Workup : Recrystallization from ethanol/diethyl ether removes unreacted benzyl chloride .

Q. How do structural modifications on the benzyl ring affect pharmacological activity?

Substituent Position MIC (μg/mL) vs. S. aureus
-H-32
-NO₂para8
-OCH₃meta16
Electron-withdrawing groups (-NO₂) enhance antimicrobial activity by increasing electrophilicity and membrane penetration .

Q. What degradation pathways occur under accelerated stability conditions?

  • Hydrolysis : Free base formation in aqueous media (pH >5). Mitigate with buffered solutions (pH 3–4).
  • Oxidation : Radical-mediated degradation; inhibited by 0.1% BHT and nitrogen atmosphere storage.
  • Shelf Life : 36 months at 25°C (derived from Arrhenius plots at 40°C/75% RH) .

Methodological Notes

  • Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent/catalyst combinations.
  • Bioactivity Testing : Combine molecular docking (AutoDock Vina) with in vitro assays (e.g., MIC, IC₅₀) for mechanistic insights.
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate structural features with activity .

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